Glucate do emulsifier

Description

Properties

CAS No. |

122703-32-6 |

|---|---|

Molecular Formula |

C13H13ClN2O |

Origin of Product |

United States |

Foundational & Exploratory

"Glucate DO emulsifier" fundamental properties for research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucate DO is a naturally-derived, nonionic water-in-oil (W/O) emulsifier, chemically identified as Methyl Glucose Dioleate.[1][2][3] Manufactured by Lubrizol, it is a highly efficient and mild emulsifier utilized in a variety of skincare, cosmetic, and pharmaceutical formulations.[1][2][4] Its primary function is to create stable water-in-oil emulsions, where water droplets are dispersed within a continuous oil phase.[1] Beyond its emulsifying properties, Glucate DO also functions as an emollient, imparting a smooth and non-greasy feel to topical products, and as a lubricant in stick formulations.[1] This technical guide provides an in-depth overview of the fundamental properties of Glucate DO, along with experimental protocols relevant to its application in research and development.

Fundamental Properties

Glucate DO is a viscous, amber-colored liquid and is 100% active.[1][2] It is soluble in a range of oils including mineral oil, castor oil, isopropyl myristate, and various vegetable oils.[1]

Physicochemical Properties

A summary of the key physicochemical properties of Glucate DO is presented in Table 1. This data is essential for formulation development, enabling researchers to predict and control the behavior of the emulsifier in different systems.

| Property | Value | Source |

| INCI Name | Methyl Glucose Dioleate | [4] |

| Chemical Type | Nonionic Emulsifier | [4] |

| Physical Form | Amber, viscous liquid | [1][2] |

| HLB Value | 4.0 - 6.0 | Lubrizol |

| Recommended Use Level | 0.5 - 3.0 wt% | Lubrizol |

| Solubility | Soluble in mineral oil, castor oil, isopropyl myristate, corn oil, and other vegetable oils. | [1] |

| Viscosity vs. Temperature | Data not publicly available. Direct inquiry to the manufacturer is recommended. | |

| Critical Micelle Concentration (CMC) | Data not publicly available. Direct inquiry to the manufacturer is recommended. |

Table 1: Physicochemical Properties of Glucate DO Emulsifier

Mechanism of Action and Biological Interactions

As a nonionic W/O emulsifier, Glucate DO stabilizes emulsions by adsorbing at the oil-water interface, creating a steric barrier that prevents the coalescence of dispersed water droplets. Its lipophilic oleate (B1233923) chains orient into the oil phase, while the hydrophilic methyl glucose head group resides at the interface.

References

The Core Mechanism of Methyl Glucose Dioleate in Water-in-Oil Emulsions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Glucose Dioleate is a non-ionic surfactant widely utilized in the cosmetic and pharmaceutical industries as a primary water-in-oil (w/o) emulsifier. Its efficacy in stabilizing dispersions of water droplets within a continuous oil phase is attributed to its unique molecular structure and resulting interfacial properties. This technical guide provides an in-depth exploration of the mechanism of action of Methyl Glucose Dioleate in w/o emulsions, detailing the theoretical principles of stabilization, relevant experimental methodologies for characterization, and a summary of its known properties. While specific quantitative data for this emulsifier in w/o systems is not extensively published, this guide synthesizes established principles of emulsion science to elucidate its functional role.

Molecular Structure and Emulsification Principle

Methyl Glucose Dioleate is the diester of methyl glucose and oleic acid. A common variant used in cosmetic formulations is PEG-120 Methyl Glucose Dioleate, where the methyl glucose dioleate molecule is ethoxylated with approximately 120 units of polyethylene (B3416737) glycol. The fundamental mechanism of action is rooted in its amphiphilic nature. The methyl glucose and polyethylene glycol moieties constitute the hydrophilic head, while the two long oleic acid chains form the lipophilic tail.

In a w/o emulsion, the Methyl Glucose Dioleate molecules orient themselves at the oil-water interface. The lipophilic oleic acid tails anchor the molecule within the continuous oil phase, while the hydrophilic methyl glucose and PEG headgroups extend into the dispersed water droplets. This arrangement is crucial for the stabilization of the emulsion through several key mechanisms.

Core Stabilization Mechanisms

The stability of a w/o emulsion stabilized by Methyl Glucose Dioleate is a multifactorial phenomenon involving the reduction of interfacial tension, the formation of a resilient interfacial film, and steric hindrance.

Reduction of Interfacial Tension

The accumulation of Methyl Glucose Dioleate molecules at the oil-water interface lowers the interfacial tension between the two immiscible phases. This reduction in interfacial energy facilitates the dispersion of water into fine droplets within the oil phase during the emulsification process, requiring less energy to create a large interfacial area.

Interfacial Film Formation and Steric Hindrance

The packed layer of Methyl Glucose Dioleate molecules at the interface forms a cohesive film that acts as a physical barrier, preventing the coalescence of water droplets. The bulky nature of the methyl glucose headgroup and, in the case of its ethoxylated derivative, the long, flexible polyethylene glycol chains, play a critical role in providing steric stabilization. These hydrophilic chains extend into the aqueous phase, creating a hydrated layer around the water droplets. When two droplets approach each other, the overlap of these hydrated layers results in a repulsive force, preventing them from coming into close contact and coalescing.

Potential for Liquid Crystal Formation

While direct experimental evidence for Methyl Glucose Dioleate in w/o emulsions is limited in publicly available literature, it is plausible that this emulsifier contributes to the formation of liquid crystalline structures at the oil-water interface. In many emulsion systems, surfactants can self-assemble into ordered, lamellar structures that significantly enhance the stability and rheological properties of the emulsion. These liquid crystalline phases can form a multi-layered barrier around the dispersed droplets, further impeding coalescence and contributing to the long-term stability of the emulsion.

Quantitative Data Summary

A comprehensive search of scientific literature and technical data sheets did not yield specific quantitative data for Methyl Glucose Dioleate in w/o emulsions, such as interfacial tension values, droplet size distributions under varying conditions, or detailed rheological parameters. The table below is structured to accommodate such data should it become available through internal research or future publications. The Hydrophilic-Lipophilic Balance (HLB) value, a key indicator of an emulsifier's suitability for a particular emulsion type, has been reported.

| Property | Value | Experimental Conditions | Reference |

| HLB Value | ~4.0 - 6.0 | Not specified | [1](--INVALID-LINK--) |

| Interfacial Tension (mN/m) | Data not available | Oil type, concentration, temperature | - |

| Mean Droplet Size (d, µm) | Data not available | Emulsifier concentration, shear rate | - |

| Viscosity (Pa·s) | Data not available | Shear rate, temperature, water content | - |

| Storage Modulus (G') | Data not available | Frequency, strain, temperature | - |

| Loss Modulus (G'') | Data not available | Frequency, strain, temperature | - |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the performance of Methyl Glucose Dioleate in w/o emulsions. These are generalized protocols that should be optimized for the specific oil phase and experimental setup.

Preparation of W/O Emulsions

Objective: To prepare stable w/o emulsions with varying concentrations of Methyl Glucose Dioleate.

Materials:

-

Methyl Glucose Dioleate

-

Oil phase (e.g., mineral oil, isopropyl myristate)

-

Deionized water

-

High-shear homogenizer (e.g., rotor-stator or microfluidizer)

Procedure:

-

Dissolve the desired concentration of Methyl Glucose Dioleate (e.g., 1-5% w/w) in the oil phase with gentle heating and stirring until fully dissolved.

-

Slowly add the deionized water to the oil phase while continuously mixing with the high-shear homogenizer.

-

Continue homogenization for a set period (e.g., 5-10 minutes) at a controlled speed to achieve a uniform emulsion.

-

Allow the emulsion to cool to room temperature while stirring gently.

Droplet Size Analysis

Objective: To determine the droplet size distribution of the prepared w/o emulsions.

Method: Laser Diffraction or Dynamic Light Scattering (DLS)

Procedure:

-

Gently agitate the emulsion to ensure homogeneity.

-

Dilute a small aliquot of the emulsion in the continuous oil phase to an appropriate concentration for the instrument.

-

Introduce the diluted sample into the particle size analyzer.

-

Perform the measurement according to the instrument's operating procedure.

-

Record the mean droplet size (e.g., D[1][2] - volume-weighted mean) and the droplet size distribution.

Rheological Characterization

Objective: To evaluate the flow behavior and viscoelastic properties of the w/o emulsions.

Method: Rotational Rheometry

Procedure:

-

Equilibrate the rheometer to the desired temperature.

-

Carefully load the emulsion sample onto the rheometer plate, ensuring no air bubbles are trapped.

-

Flow Sweep: Measure the viscosity as a function of shear rate (e.g., 0.1 to 100 s⁻¹) to determine the flow behavior (Newtonian, shear-thinning, etc.).

-

Oscillatory Sweep (Frequency): Within the linear viscoelastic region (determined by an amplitude sweep), measure the storage modulus (G') and loss modulus (G'') as a function of frequency to characterize the emulsion's structure and stability.

Interfacial Tension Measurement

Objective: To measure the effect of Methyl Glucose Dioleate concentration on the interfacial tension between the oil and water phases.

Method: Pendant Drop Tensiometry

Procedure:

-

Prepare solutions of Methyl Glucose Dioleate in the oil phase at various concentrations.

-

Fill the tensiometer syringe with the deionized water.

-

Immerse the syringe needle into a cuvette containing the oil solution.

-

Form a pendant drop of water in the oil phase.

-

Use the instrument's software to analyze the drop shape and calculate the interfacial tension as a function of time until equilibrium is reached.

Visualizations

Logical Relationship of W/O Emulsion Stabilization by Methyl Glucose Dioleate

Caption: Stabilization pathway of a w/o emulsion by Methyl Glucose Dioleate.

Experimental Workflow for W/O Emulsion Characterizationdot

References

A Technical Guide to Glucate DO Emulsifier: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucate DO, with the INCI name Methyl Glucose Dioleate, is a naturally-derived, nonionic water-in-oil emulsifier valued for its mildness and performance in a variety of formulations.[1][2][3] This technical guide provides an in-depth overview of its chemical structure, synthesis, and key physicochemical properties, tailored for professionals in research, development, and formulation science. Glucate DO is recognized for its ability to create stable emulsions while imparting a desirable, non-oily sensory profile to finished products.[1]

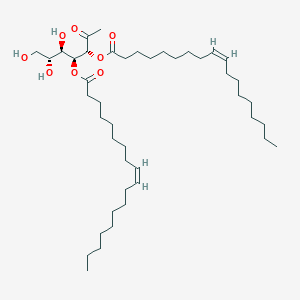

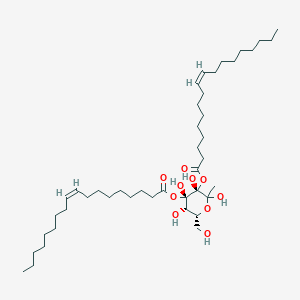

Chemical Structure

Glucate DO is the diester of methyl glucose and oleic acid.[4][5] The accepted IUPAC name, [(3R,4S,5S,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)-2-methyl-3-[(Z)-octadec-9-enoyl]oxyoxan-4-yl] (Z)-octadec-9-enoate, indicates that the two oleic acid chains are attached to the 3 and 4 positions of the methyl glucopyranoside backbone.

Below is a 2D representation of the chemical structure of Methyl Glucose Dioleate.

Caption: 2D Chemical Structure of Methyl Glucose Dioleate.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl Glucose Dioleate (Glucate DO) is presented in the table below. This data is essential for formulation development, enabling the prediction of emulsifier performance and compatibility with other ingredients.

| Property | Value | Reference |

| INCI Name | Methyl Glucose Dioleate | [1] |

| Appearance | Amber, viscous liquid | [1][2][3] |

| Type | Nonionic water-in-oil emulsifier | [1] |

| HLB Value | 4.4 | [4] |

| Molecular Formula | C43H78O10 | |

| Molecular Weight | 755.1 g/mol | |

| XLogP3 | 13.3 | |

| Hydrogen Bond Donor Count | 5 | |

| Hydrogen Bond Acceptor Count | 10 | |

| Rotatable Bond Count | 35 | |

| Solubility | Soluble in mineral oil, castor oil, isopropyl myristate, corn oil, and other vegetable oils. | [4] |

Synthesis of Glucate DO (Methyl Glucose Dioleate)

The synthesis of Methyl Glucose Dioleate can be achieved through both chemical and enzymatic routes. The chemical synthesis typically involves the direct esterification of methyl glucoside with oleic acid, while enzymatic synthesis offers a milder and more selective alternative.

Chemical Synthesis

Chemical synthesis involves the reaction of methyl glucoside with an excess of oleic acid in the presence of a catalyst at elevated temperatures. A vacuum is often applied to remove the water formed during the reaction, driving the equilibrium towards the formation of the diester.

Below is a generalized workflow for the chemical synthesis of Methyl Glucose Dioleate.

Caption: Chemical Synthesis Workflow for Methyl Glucose Dioleate.

This protocol is adapted from a patented chemical synthesis process.

Materials:

-

α-D-Methylglucoside

-

Oleic Acid

-

Potassium Carbonate (Catalyst)

Equipment:

-

Three-necked flask

-

Vacuum-tight stirrer

-

Adjustable temperature measuring device

-

Descending cooler with a coolable receiver

Procedure:

-

Combine 1.8 moles of oleic acid with 1.0 mole of α-D-methylglucoside and a catalytic amount of potassium carbonate in the three-necked flask.

-

Heat the mixture to 180°C under a vacuum of 100 mbar.

-

Maintain the reaction conditions with stirring for three hours. During this time, water produced from the esterification reaction is continuously removed.

-

After the reaction is complete, the resulting product is α-D-methylglucoside dioleate.

Enzymatic Synthesis

Enzymatic synthesis of sugar esters, including Methyl Glucose Dioleate, offers several advantages over chemical methods, such as milder reaction conditions, higher regioselectivity, and reduced byproduct formation.[6][7] Lipases are commonly employed as biocatalysts for the esterification or transesterification reactions.[6]

The general workflow for the enzymatic synthesis is depicted below.

Caption: Enzymatic Synthesis Workflow for Methyl Glucose Dioleate.

This protocol provides a general methodology for the lipase-catalyzed synthesis of methyl glucose esters.

Materials:

-

Methyl Glucoside

-

Oleic Acid

-

Immobilized Lipase (e.g., Novozym 435)

-

Organic Solvent (e.g., 2-methyl-2-butanol (B152257) or a solvent-free system)

-

Molecular sieves (to remove water)

Equipment:

-

Reaction vessel with temperature control and agitation (e.g., shaker incubator)

Procedure:

-

Dissolve or suspend methyl glucoside and oleic acid in the chosen organic solvent in the reaction vessel. In a solvent-free system, the reactants themselves form the reaction medium.

-

Add the immobilized lipase to the reaction mixture.

-

Add molecular sieves to the mixture to absorb the water produced during the esterification, thereby shifting the reaction equilibrium towards the product.

-

Incubate the reaction mixture at a controlled temperature (e.g., 60°C) with constant agitation for a specified period (e.g., 24-48 hours).

-

Monitor the progress of the reaction using a suitable analytical technique (e.g., thin-layer chromatography or high-performance liquid chromatography).

-

Upon completion, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.

-

The product, Methyl Glucose Dioleate, can then be purified from the reaction mixture, typically through chromatographic methods.

Signaling Pathways and Biological Interactions

As a cosmetic-grade emulsifier, Glucate DO (Methyl Glucose Dioleate) is primarily designed to be biologically inert and function at the formulation level. Extensive searches of scientific literature and technical databases did not yield any evidence of its direct involvement in cellular signaling pathways or specific biological interactions relevant to drug development. Its large molecular size and primary function as a surface-active agent make it unlikely to be absorbed into the deeper layers of the skin to an extent that would allow for interaction with signaling cascades.

Conclusion

Glucate DO (Methyl Glucose Dioleate) is a well-characterized, naturally-derived emulsifier with a defined chemical structure and established synthesis routes. Its physicochemical properties, particularly its low HLB value, make it an effective water-in-oil emulsifier for a wide range of applications in the cosmetic and pharmaceutical industries. The availability of both chemical and enzymatic synthesis methods provides flexibility in manufacturing, with the enzymatic route offering a more sustainable and selective approach. For researchers and formulators, understanding these technical aspects is crucial for leveraging the full potential of Glucate DO in developing stable and aesthetically pleasing products.

References

- 1. Glucate - DO emulsifier - Lubrizol-Beauty - 82933-91-3 - Halal [knowde.com]

- 2. namsiang.com [namsiang.com]

- 3. ulprospector.com [ulprospector.com]

- 4. Methyl Glucose Dioleate | Cosmetic Ingredients Guide [ci.guide]

- 5. specialchem.com [specialchem.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Enzymatic Synthesis of Glucose Fatty Acid Esters Using SCOs as Acyl Group-Donors and Their Biological Activities | MDPI [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of Methyl Glucose Dioleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl Glucose Dioleate, a non-ionic surfactant with significant applications in the pharmaceutical and cosmetic industries. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed information on its molecular characteristics, solubility, and key formulation parameters.

Methyl Glucose Dioleate is a diester of methyl glucose and oleic acid, belonging to the family of sugar esters. Unlike its ethoxylated counterpart, PEG-120 Methyl Glucose Dioleate, which is a high molecular weight polymer, Methyl Glucose Dioleate is a smaller molecule primarily functioning as a water-in-oil emulsifier. Due to its derivation from natural sources—glucose and oleic acid—it is often favored in formulations for skincare and other personal care products.

This guide details the available physicochemical data for Methyl Glucose Dioleate, outlines standard experimental protocols for the determination of these properties, and presents visual workflows and diagrams to facilitate a comprehensive understanding of its synthesis and functional relationships. It is important to note that while extensive data is available for its PEGylated derivatives, specific quantitative data for Methyl Glucose Dioleate is less prevalent in publicly accessible literature. This guide compiles the available information and provides context with data from similar oleochemical esters where necessary. No evidence was found in the reviewed literature to suggest the involvement of Methyl Glucose Dioleate in biological signaling pathways; its primary functions are related to its surface-active properties in formulations.

Physicochemical Properties

The known physicochemical properties of Methyl Glucose Dioleate are summarized in the table below. These properties are crucial for understanding its behavior in various formulations and for predicting its performance as an emulsifier and emollient.

| Property | Value | Reference |

| Molecular Formula | C₄₃H₇₈O₁₀ | [1] |

| Molecular Weight | 755.1 g/mol | [1] |

| Appearance | Amber, viscous liquid | |

| Type | Non-ionic, water-in-oil (W/O) emulsifier | |

| Solubility | Soluble in mineral oil, castor oil, isopropyl myristate, corn oil, and other vegetable oils. Very low water solubility (<0.5 mg/L at 19.7 °C). | [2] |

| Density | ~1 g/cm³ at 20 °C | [2] |

| Hydrophile-Lipophile Balance (HLB) | 4.4 | |

| Stability | Stable for at least 1 day when dissolved in methanol. | [2] |

| Viscosity | Data not available. As an oleochemical ester, its viscosity is expected to be influenced by temperature and the purity of the compound. For comparison, oleate (B1233923) esters of various alcohols have viscosities that can range from approximately 2.5 cP to 17 cP between 0°C and 70°C.[3] Fatty acid esters' viscosity generally increases with the length of the alkyl chain.[4] | |

| Surface Tension | Du Noüy surface-tension measurements indicate that small quantities are effective in lowering the surface tension of water, though specific values are not provided. | |

| Critical Micelle Concentration (CMC) | Data not available. As a water-insoluble surfactant, its CMC in aqueous solution is not a relevant parameter. In non-polar solvents, it will form reverse micelles, and the concentration at which this occurs can be determined experimentally. |

Synthesis of Methyl Glucose Dioleate

Methyl Glucose Dioleate is typically synthesized through the esterification of methyl glucose with two molecules of oleic acid. A common industrial method is transesterification, where methyl oleate is reacted with methyl glucoside.

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of oil-soluble, non-ionic surfactants like Methyl Glucose Dioleate.

Determination of Hydrophile-Lipophile Balance (HLB)

The HLB value is a crucial parameter for selecting the appropriate emulsifier for a given application. For non-ionic surfactants like Methyl Glucose Dioleate, Griffin's method is a widely used theoretical approach.

Griffin's Method (Theoretical Calculation):

The HLB is calculated using the formula:

HLB = 20 * (Mh / M)

Where:

-

Mh is the molecular mass of the hydrophilic portion of the molecule.

-

M is the total molecular mass of the molecule.[5]

Experimental Protocol:

-

Identify the Hydrophilic Portion: For Methyl Glucose Dioleate, the hydrophilic portion is the methyl glucose headgroup.

-

Calculate Molecular Masses:

-

Determine the molecular mass of the methyl glucose headgroup (Mh).

-

Determine the total molecular mass of the Methyl Glucose Dioleate molecule (M).

-

-

Apply Griffin's Formula: Substitute the calculated values of Mh and M into the HLB formula to obtain the theoretical HLB value.

Determination of Viscosity

The viscosity of Methyl Glucose Dioleate, an oleochemical ester, can be determined using a rotational viscometer or rheometer.

Experimental Protocol:

-

Sample Preparation: Ensure the Methyl Glucose Dioleate sample is free of air bubbles and at a constant, controlled temperature.

-

Instrumentation: Use a calibrated rotational viscometer or rheometer with a suitable geometry (e.g., cone-plate or parallel-plate).

-

Measurement:

-

Place the sample in the instrument.

-

Apply a range of shear rates and measure the corresponding shear stress.

-

The viscosity is calculated as the ratio of shear stress to shear rate.

-

-

Data Analysis: Plot viscosity as a function of shear rate to determine the flow behavior of the substance. For many oils and esters, the viscosity is Newtonian, meaning it is independent of the shear rate. The measurement should be repeated at different temperatures as viscosity is highly temperature-dependent.[4][6]

Determination of Critical Micelle Concentration (CMC) in Non-Polar Solvents

For a water-insoluble surfactant like Methyl Glucose Dioleate, the formation of reverse micelles in a non-polar solvent is a key characteristic. The concentration at which this occurs is the critical micelle concentration. This can be determined using techniques such as fluorescence spectroscopy.

Experimental Protocol using Fluorescence Spectroscopy:

-

Probe Selection: Choose a fluorescent probe that is sensitive to the polarity of its microenvironment (e.g., pyrene).

-

Solution Preparation: Prepare a series of solutions of Methyl Glucose Dioleate in a non-polar solvent (e.g., hexane) at various concentrations. Add a constant, low concentration of the fluorescent probe to each solution.

-

Fluorescence Measurement:

-

Excite the solutions at the appropriate wavelength for the probe.

-

Record the fluorescence emission spectra for each concentration.

-

-

Data Analysis: Analyze the changes in the fluorescence spectrum that indicate the partitioning of the probe into the reverse micelles. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is often plotted against the logarithm of the surfactant concentration. A sharp change in this ratio indicates the onset of micelle formation, and the concentration at the midpoint of this transition is taken as the CMC.

Structure-Function Relationship

The amphiphilic nature of Methyl Glucose Dioleate, arising from its distinct hydrophilic and lipophilic regions, dictates its primary function as a water-in-oil emulsifier.

References

The Role of Sugar Esters in Emulsion Stabilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emulsions are critical formulation systems in the pharmaceutical, cosmetic, and food industries, enabling the dispersion of immiscible liquids. Their inherent thermodynamic instability, however, necessitates the use of stabilizing agents. Among these, sugar esters—non-ionic surfactants synthesized from sugars and fatty acids—have garnered significant attention due to their biocompatibility, biodegradability, and versatile functionality. This technical guide provides an in-depth examination of the core principles governing emulsion stabilization by sugar esters. It details their chemical structure, mechanisms of action, and quantitative properties, and presents standardized experimental protocols for their evaluation. This document serves as a comprehensive resource for researchers and professionals engaged in the development and characterization of emulsion-based delivery systems.

Introduction to Sugar Esters as Emulsifiers

Sugar esters are a class of non-ionic surfactants derived from the esterification of a sugar molecule (like sucrose) with fatty acids.[1] This molecular architecture confers an amphipathic nature: the sucrose (B13894) moiety acts as the polar, hydrophilic "head," while the fatty acid chain forms the nonpolar, lipophilic "tail".[1][2] This dual characteristic allows sugar esters to adsorb at the oil-water interface, reducing interfacial tension and facilitating the formation and stabilization of emulsions.[3]

Their appeal in pharmaceutical and cosmetic applications is enhanced by their mildness, low toxicity, and derivation from natural, renewable sources.[4][5] Furthermore, the versatility of sugar esters is remarkable; by varying the type of sugar, the fatty acid chain length, and the degree of esterification, a wide spectrum of surfactants with different properties can be produced.[1][6]

Mechanism of Emulsion Stabilization

Sugar esters stabilize emulsions primarily through steric hindrance (also known as steric stabilization). This mechanism is particularly relevant for non-ionic surfactants and can be applied in both aqueous and non-aqueous systems.[7][8]

The process involves two key steps:

-

Adsorption at the Interface: The amphipathic sugar ester molecules spontaneously migrate to the oil-water interface. The lipophilic fatty acid tails penetrate the oil droplet, while the hydrophilic sugar heads remain in the continuous aqueous phase.[9] This arrangement forms a protective film around each droplet.

-

Steric Repulsion: The bulky and heavily hydrated sucrose head groups extend into the aqueous phase, forming a physical barrier.[8][10] When two droplets approach each other, these hydrated layers overlap. This creates a localized increase in osmotic pressure and a reduction in entropy, leading to a strong repulsive force that prevents the droplets from coalescing.[8] This steric barrier is the primary force counteracting the attractive van der Waals forces that would otherwise lead to emulsion breakdown (flocculation and coalescence).[7]

A key advantage of steric stabilization is its relative insensitivity to high electrolyte concentrations, which can destabilize emulsions stabilized by ionic surfactants through charge screening.

Quantitative Data on Sugar Ester Properties

The effectiveness of a sugar ester as an emulsifier is dictated by its physicochemical properties, most notably the Hydrophilic-Lipophilic Balance (HLB).

Hydrophilic-Lipophilic Balance (HLB)

The HLB value is an empirical scale that indicates the relative balance between the hydrophilic and lipophilic portions of a surfactant. The HLB value determines whether a surfactant will promote a water-in-oil (W/O) or an oil-in-water (O/W) emulsion.[11]

-

Low HLB (1-6): More lipophilic, tend to form W/O emulsions.[1][2]

-

High HLB (8-18): More hydrophilic, favor the formation of O/W emulsions.[1][2]

For sugar esters, the HLB value is primarily controlled by the degree of esterification (the number of fatty acid chains attached to the sugar) and the length of the fatty acid chains.[1][12] A higher proportion of monoesters results in a higher HLB value.[13]

Table 1: Representative HLB Values for Various Sucrose Esters

| Sucrose Ester Grade | Predominant Fatty Acid | Monoester Content (%) | Calculated HLB Value | Typical Application |

|---|---|---|---|---|

| S-170 | Stearate | ~20% | ~1 | W/O Emulsifier |

| S-570 | Stearate | ~40% | ~5 | W/O Emulsifier[14] |

| S-970 | Stearate | ~60% | ~9 | W/O or O/W Emulsifier[14] |

| S-1170 | Stearate | ~70% | ~11 | O/W Emulsifier |

| S-1570 | Stearate | ~75% | ~15 | O/W Emulsifier[14] |

| S-1670 | Stearate | ~80% | ~16 | O/W Emulsifier[13] |

Note: The calculated HLB for sucrose esters is often used as a ranking index within the family of sucrose esters rather than a direct comparison to other surfactant types like PEO surfactants.[13]

Impact on Emulsion Properties

The choice of sugar ester directly impacts critical emulsion characteristics such as droplet size and stability. Generally, emulsifiers with higher HLB values produce smaller oil droplets in O/W emulsions, leading to enhanced stability against creaming and coalescence.[15]

Table 2: Effect of Sucrose Stearate HLB on O/W Emulsion Properties

| Emulsifier (Sucrose Stearate) | HLB Value | Mean Droplet Diameter (µm) | Zeta Potential (mV) | Stability Observation |

|---|---|---|---|---|

| S-170 | 1 | 0.674 | -18.86 | Lower Stability |

| S-570 | 5 | 0.589 | -34.51 | Moderate Stability |

| S-970 | 9 | 0.512 | -45.73 | Good Stability |

| S-1170 | 11 | 0.465 | -52.18 | High Stability |

| S-1670 | 16 | 0.374 | -66.93 | Very High Stability |

Source: Adapted from data on corn oil-in-water emulsions.[15] A smaller droplet size and a more negative zeta potential indicate greater stability due to increased electrostatic repulsion preventing flocculation.[15]

Experimental Protocols for Evaluation

Evaluating the efficacy of sugar esters requires a systematic approach involving emulsion preparation, characterization, and stability testing.

Protocol for Emulsion Preparation

This protocol describes a standard high-shear homogenization method for creating an O/W emulsion.

Objective: To prepare a 10% oil-in-water emulsion stabilized by a sucrose ester.

Materials & Equipment:

-

Oil Phase (e.g., Miglyol 812, soybean oil)

-

Aqueous Phase (deionized water, buffer)

-

Sucrose Ester (e.g., Sucrose Stearate S-1570)

-

High-shear homogenizer (e.g., Ultra-Turrax)

-

Beakers and magnetic stirrer

-

Heating plate

-

Analytical balance

Procedure:

-

Prepare Aqueous Phase: Weigh the required amount of deionized water into a beaker. Add the desired concentration of sucrose ester (typically 1-5% w/w).

-

Dissolution: Heat the aqueous phase to 60-80°C while stirring to ensure complete dissolution of the sucrose ester.[16][17]

-

Prepare Oil Phase: Weigh the oil phase in a separate beaker and heat it to the same temperature as the aqueous phase.

-

Pre-emulsification: Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer.

-

Homogenization: Immediately subject the coarse emulsion to high-shear homogenization. For a lab-scale batch, homogenize at 8,000-15,000 rpm for 3-5 minutes.[17]

-

Cooling: Allow the emulsion to cool to room temperature while stirring gently.

-

Storage: Transfer the final emulsion to a sealed container for characterization and stability analysis.

Protocol for Droplet Size Analysis

Dynamic Light Scattering (DLS) is a widely used technique for measuring the size of sub-micron droplets in an emulsion.[18]

Objective: To determine the mean droplet diameter and size distribution of the prepared emulsion.

Materials & Equipment:

-

Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer, Anton Paar Litesizer)[18]

-

Cuvettes

-

Deionized water for dilution

-

Pipettes

Procedure:

-

Instrument Setup: Turn on the DLS instrument and allow it to stabilize. Select the appropriate measurement parameters (e.g., material refractive index, dispersant viscosity).

-

Sample Preparation: Dilute the emulsion with deionized water to a suitable concentration (typically <0.1% droplets) to avoid multiple scattering effects.[19] The solution should be slightly turbid.

-

Measurement: Transfer the diluted sample to a clean cuvette and place it in the instrument's measurement cell.

-

Data Acquisition: Initiate the measurement. The instrument will irradiate the sample with a laser and analyze the intensity fluctuations of the scattered light to calculate the particle size distribution based on Brownian motion.[18]

-

Analysis: Record the Z-average diameter (intensity-weighted mean) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution. A PDI value below 0.3 is generally considered acceptable for monodisperse samples.

Protocol for Emulsion Stability Assessment

Accelerated stability testing using centrifugation is a common method to predict the long-term stability of an emulsion.

Objective: To evaluate the emulsion's resistance to creaming or sedimentation.

Materials & Equipment:

-

Laboratory centrifuge with temperature control

-

Graduated centrifuge tubes

-

Camera or caliper for measurement

Procedure:

-

Sample Preparation: Fill graduated centrifuge tubes with a precise volume (e.g., 10 mL) of the emulsion.

-

Centrifugation: Place the tubes in the centrifuge, ensuring they are balanced. Centrifuge the samples at a specified relative centrifugal force (e.g., 3000 x g) for a set duration (e.g., 30 minutes) at a controlled temperature (e.g., 25°C).

-

Observation: After centrifugation, carefully remove the tubes and observe for any phase separation. Creaming (an oil-rich layer at the top) or sedimentation (a water-rich layer at the bottom) indicates instability.

-

Quantification (Creaming Index): Measure the height of the cream layer (Hc) and the total height of the emulsion (Ht). Calculate the Creaming Index (CI) as follows:

-

CI (%) = (Hc / Ht) x 100

-

-

Analysis: A lower CI value indicates higher stability. Compare the CI of different formulations to assess the relative effectiveness of the sugar esters. Visual inspection for coalescence (the appearance of large, visible oil droplets) should also be performed.[20]

Visualization of Core Concepts

To aid in the conceptual understanding of the principles discussed, the following diagrams illustrate key structures and processes. Note: The DOT scripts for generating these diagrams are provided for reproducibility.

Caption: Molecular orientation of a sugar ester at the oil-water interface.

Caption: Steric repulsion between two oil droplets stabilized by sugar esters.

Caption: General experimental workflow for emulsion development.

Applications in Drug Development

The favorable properties of sugar esters make them highly suitable for various pharmaceutical applications:

-

Topical and Dermal Delivery: Their mildness and low irritation potential are ideal for creams, lotions, and ointments. They can stabilize emulsions for dermal drug delivery and, in some cases, act as permeation enhancers.[4][21][22]

-

Oral Formulations: Used in self-emulsifying drug delivery systems (SEDDS) to improve the solubility and bioavailability of poorly water-soluble drugs.

-

Parenteral Formulations: High-purity grades are used to stabilize intravenous lipid emulsions, which are critical for parenteral nutrition and as carriers for lipophilic drugs.[23]

-

Vaccine Adjuvants: The stability they impart to oil-in-water emulsions is crucial for the formulation of certain vaccine adjuvants.

Conclusion

Sugar esters are highly effective and versatile non-ionic surfactants for emulsion stabilization. Their primary mechanism of action, steric hindrance, provides robust protection against droplet coalescence, leading to stable formulations. The ability to tune their HLB value allows for the creation of both W/O and O/W emulsions tailored to specific applications. For researchers and drug development professionals, a thorough understanding of their properties, combined with systematic evaluation using standardized protocols for particle size analysis and stability testing, is essential for leveraging their full potential in creating safe, stable, and efficacious emulsion-based products.

References

- 1. en.wikipedia.org [en.wikipedia.org]

- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 3. Sugar fatty acid esters as emulsifiers | in-cosmetics Connect [connect.in-cosmetics.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. arxiv.org [arxiv.org]

- 7. differencebetween.com [differencebetween.com]

- 8. BYK ebook for wetting and dispersing aditives – BYK [byk.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. Steric Stabilization: Significance and symbolism [wisdomlib.org]

- 11. mdpi.com [mdpi.com]

- 12. What are the functions and uses of sucrose fatty acid esters?-Guangxi Gaotong Food Technology Co. [en.gxgaotong.com]

- 13. The HLB of sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 18. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]

- 19. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 20. agnopharma.com [agnopharma.com]

- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 22. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 23. Emulsions | Entegris [entegris.com]

An In-depth Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Glucate DO and its Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Glucate DO, a non-ionic surfactant chemically identified as Methyl Glucose Dioleate. The central focus of this document is its Hydrophilic-Lipophilic Balance (HLB) and the resultant implications for its application in emulsions, particularly within the pharmaceutical and cosmetic industries. This guide synthesizes key physicochemical properties, details established experimental protocols for their determination, and presents visual workflows to elucidate these methodologies.

Introduction

Glucate DO is the commercial name for Methyl Glucose Dioleate, a diester of methyl glucose and oleic acid.[1] As a non-ionic surfactant, its functionality is largely dictated by the balance between its hydrophilic (water-loving) and lipophilic (oil-loving) moieties. This balance is quantified by the Hydrophilic-Lipophilic Balance (HLB) system. The HLB value of a surfactant is a critical parameter for formulators, as it determines the type of emulsion (water-in-oil or oil-in-water) it is best suited to stabilize. Glucate DO, with its characteristically low HLB value, is a highly effective water-in-oil (W/O) emulsifier, finding extensive use in the formulation of creams, lotions, and other preparations where the continuous phase is oil-based.[1]

Physicochemical Properties of Glucate DO

Glucate DO is an amber, viscous liquid.[1] Its molecular structure, consisting of a hydrophilic methyl glucose head and two lipophilic oleic acid tails, underpins its surfactant properties.

Quantitative Data

The following table summarizes the key quantitative properties of Glucate DO (Methyl Glucose Dioleate).

| Property | Value | Test Method Reference |

| HLB Value | 4.4 - 6.0 | Griffin's Method / Davies' Method |

| Acid Value | 8 max | AOCS Te 1a-64 |

| Saponification Value | 145 - 160 | AOCS Tl 1a-64 |

| Hydroxyl Value | 145 - 170 | AOCS Cd 13-60 |

| Appearance | Amber, viscous liquid | Visual Inspection |

| Solubility | Soluble in mineral oil, castor oil, isopropyl myristate, corn oil, and other vegetable oils.[1] | Visual Inspection at a set concentration and temperature |

Note: Specific values can vary slightly between different suppliers. The test methods referenced are standard methods from the American Oil Chemists' Society (AOCS) and are representative of the techniques used.

The Hydrophilic-Lipophilic Balance (HLB) of Glucate DO

The HLB value of Glucate DO, typically in the range of 4.4 to 6.0, firmly classifies it as a lipophilic surfactant. This low HLB value indicates a stronger affinity for the oil phase than the water phase, making it an excellent choice for stabilizing water-in-oil (W/O) emulsions. In a W/O emulsion, fine droplets of water are dispersed within a continuous oil phase. The Glucate DO molecules orient themselves at the oil-water interface, with their lipophilic tails in the oil phase and their hydrophilic heads in the water droplets, thereby reducing the interfacial tension and preventing the coalescence of the water droplets.

Logical Relationship of HLB and Emulsion Type

Caption: Relationship between HLB value and the favored emulsion type.

Implications of Glucate DO's HLB in Formulations

The low HLB of Glucate DO has several important implications for its use in formulations:

-

Emulsion Stability: It is highly effective at stabilizing W/O emulsions, preventing phase separation and maintaining the desired consistency of the product.

-

Enhanced Skin Feel: W/O emulsions formulated with Glucate DO often provide a more occlusive and moisturizing feel on the skin, as the external oil phase helps to reduce transepidermal water loss.

-

Drug Delivery: For topical and transdermal drug delivery systems, Glucate DO can be used to formulate stable W/O emulsions that can encapsulate hydrophilic active pharmaceutical ingredients (APIs) in the dispersed water phase. The release of the API can be modulated by the composition of the emulsion.

-

Pigment Dispersion: In anhydrous and aqueous decorative cosmetics, it can act as a pigment dispersant.[1]

Experimental Protocols

This section outlines the detailed methodologies for key experiments relevant to the characterization and application of Glucate DO.

Determination of Hydrophilic-Lipophilic Balance (HLB) - Saponification Method

This method is suitable for esters like Methyl Glucose Dioleate.

Principle: The HLB value is calculated based on the saponification value and the acid value of the surfactant.

Equation: HLB = 20 * (1 - (S / A)) Where:

-

S = Saponification number of the ester

-

A = Acid number of the fatty acid

Procedure:

-

Determine the Saponification Value (S):

-

Accurately weigh approximately 2g of Glucate DO into a 250 mL flask.

-

Add 25 mL of 0.5 N alcoholic potassium hydroxide (B78521) (KOH).

-

Connect the flask to a reflux condenser and heat on a water bath for 30 minutes, swirling occasionally.

-

Titrate the excess KOH with 0.5 N hydrochloric acid (HCl) using phenolphthalein (B1677637) as an indicator.

-

Perform a blank titration without the sample.

-

Calculate the saponification value using the appropriate formula.

-

-

Determine the Acid Value (A):

-

Dissolve a known weight of Glucate DO in a neutralized solvent (e.g., a mixture of ethanol (B145695) and diethyl ether).

-

Titrate with a standardized solution of potassium hydroxide (KOH) using phenolphthalein as an indicator until a persistent pink color is observed.

-

Calculate the acid value.

-

-

Calculate HLB:

-

Substitute the determined saponification and acid values into the HLB equation.

-

Preparation of a Water-in-Oil (W/O) Emulsion

Materials:

-

Glucate DO (emulsifier)

-

Oil phase (e.g., mineral oil, isopropyl myristate)

-

Aqueous phase (e.g., purified water)

-

High-shear homogenizer

Procedure:

-

Phase Preparation:

-

Prepare the oil phase by mixing the required amount of oil and Glucate DO. Heat to 70-75°C to ensure complete dissolution.

-

Prepare the aqueous phase by heating purified water to 70-75°C.

-

-

Emulsification:

-

Slowly add the aqueous phase to the oil phase with continuous stirring using a high-shear homogenizer.

-

Continue homogenization for a specified period (e.g., 5-10 minutes) to ensure the formation of a fine and uniform emulsion.

-

Continue gentle stirring until the emulsion has cooled to room temperature.

-

References

An In-depth Technical Guide to the Self-Emulsification Properties of Methyl Glucose Dioleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl Glucose Dioleate is a nonionic surfactant with notable emulsifying properties. This technical guide provides a comprehensive overview of its physicochemical characteristics and explores its potential, though not extensively documented, application in self-emulsifying drug delivery systems (SEDDS). A significant focus is placed on its Hydrophile-Lipophile Balance (HLB) value and the implications for formulation design. This document furnishes detailed experimental protocols for the evaluation of self-emulsifying systems, enabling researchers to investigate the utility of Methyl Glucose Dioleate in advanced drug delivery formulations.

Introduction to Methyl Glucose Dioleate

Methyl Glucose Dioleate is a diester of methyl glucose and oleic acid.[1] It is recognized for its mildness and safety profile, making it a common ingredient in cosmetic and personal care products.[1] Chemically, it is a non-ionic surfactant, a class of surface-active agents widely employed in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble drugs. The potential for Methyl Glucose Dioleate to act as a component in SEDDS is an area of interest for formulation scientists.

Physicochemical Properties of Methyl Glucose Dioleate

A thorough understanding of the physicochemical properties of an excipient is fundamental to its application in drug delivery. Key properties of Methyl Glucose Dioleate are summarized below.

| Property | Value/Description | Source(s) |

| Chemical Name | Methyl Glucose Dioleate | [1] |

| Synonyms | Glucate DO | [1] |

| Appearance | Amber, viscous liquid | [1] |

| HLB Value | 4.4 | [1] |

| Solubility | Soluble in mineral oil, castor oil, isopropyl myristate, corn oil, and other vegetable oils. | [1] |

| Ionic Nature | Non-ionic | [1] |

2.1. The Significance of the Hydrophile-Lipophile Balance (HLB)

The HLB value is a critical parameter for the selection of surfactants in emulsion-based drug delivery systems. It is an empirical scale that reflects the balance between the hydrophilic (water-loving) and lipophilic (oil-loving) portions of a surfactant molecule.

-

Low HLB (1-6): Predominantly lipophilic, tending to form water-in-oil (W/O) emulsions.

-

Mid-range HLB (7-9): Good wetting agents.

-

High HLB (8-18): Predominantly hydrophilic, tending to form oil-in-water (O/W) emulsions.

Methyl Glucose Dioleate possesses an HLB value of 4.4, which categorizes it as a lipophilic surfactant, best suited for stabilizing W/O emulsions.[1] This is a crucial consideration for its use in oral SEDDS, which are typically designed to form O/W emulsions upon dilution in the aqueous environment of the gastrointestinal tract to facilitate drug absorption.

Self-Emulsification and SEDDS Formulation

Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and sometimes cosurfactants/cosolvents that spontaneously form fine oil-in-water (o/w) emulsions or microemulsions upon gentle agitation in an aqueous medium. The primary goal of SEDDS is to improve the oral bioavailability of poorly water-soluble drugs by presenting the drug in a solubilized state with a large interfacial area for absorption.

3.1. Role of Methyl Glucose Dioleate in SEDDS

Given its low HLB value, Methyl Glucose Dioleate is not an ideal primary surfactant for traditional O/W SEDDS formulations. However, it may have potential applications in SEDDS in the following capacities:

-

Co-surfactant: It could be blended with a high-HLB surfactant. The combination of surfactants with different HLB values can lead to more stable and robust emulsions. By adjusting the ratio of Methyl Glucose Dioleate to a high-HLB surfactant, a desired overall HLB for the system can be achieved, enabling the formation of a stable O/W emulsion.

-

Component of W/O or W/O/W Emulsions: For specific applications, a W/O or a multiple W/O/W emulsion might be desirable, in which case Methyl Glucose Dioleate could serve as the primary emulsifier.

-

Lipid Phase Component: Due to its solubility in various oils, it could be considered as part of the lipid phase, potentially influencing the solubilization of the active pharmaceutical ingredient (API).

Further research is required to fully elucidate the utility of Methyl Glucose Dioleate in pharmaceutical SEDDS. The following sections provide the necessary experimental protocols for researchers to conduct such investigations.

Experimental Protocols for Evaluation of Self-Emulsifying Systems

The following are detailed methodologies for the key experiments required to characterize the self-emulsification properties of a formulation, potentially incorporating Methyl Glucose Dioleate.

4.1. Formulation of the Self-Emulsifying System

A logical workflow for developing a SEDDS formulation is crucial for success.

Caption: Workflow for the formulation of a Self-Emulsifying Drug Delivery System.

Methodology:

-

Component Screening:

-

Determine the solubility of the active pharmaceutical ingredient (API) in a variety of oils (e.g., castor oil, corn oil, oleic acid), surfactants (e.g., Methyl Glucose Dioleate, Tween 80, Cremophor EL), and co-surfactants/co-solvents (e.g., Transcutol HP, PEG 400).

-

This is typically done by adding an excess amount of the API to a known volume of the excipient, followed by agitation (e.g., vortexing and shaking in a water bath) for a set period (e.g., 48-72 hours) to reach equilibrium.

-

The samples are then centrifuged, and the supernatant is filtered and analyzed for drug content using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Select the excipients that demonstrate the highest solubility for the API.

-

-

Construction of Pseudo-Ternary Phase Diagrams:

-

To identify the self-emulsifying regions, pseudo-ternary phase diagrams are constructed using the selected oil, surfactant, and co-surfactant.

-

The surfactant and co-surfactant are typically mixed in different weight ratios (e.g., 1:1, 2:1, 1:2). This mixture is then combined with the oil phase at various ratios (e.g., from 9:1 to 1:9).

-

Each mixture is then titrated with water, and the point at which the mixture becomes turbid is noted. The results are plotted on a ternary phase diagram to delineate the self-emulsifying region.

-

-

Preparation of the SEDDS Pre-concentrate:

-

Based on the identified self-emulsifying region, formulations with varying compositions are prepared.

-

The required amounts of oil, surfactant, and co-surfactant are weighed and mixed until a homogenous isotropic mixture is formed. The API is then incorporated into this mixture with continuous stirring until it is completely dissolved.

-

4.2. Characterization of Self-Emulsifying Properties

Caption: Experimental workflow for characterizing the self-emulsifying properties.

4.2.1. Self-Emulsification Time and Visual Assessment

-

Protocol: A standard USP dissolution apparatus II can be used. Add a known volume (e.g., 1 mL) of the SEDDS pre-concentrate to a specified volume (e.g., 500 mL) of an aqueous medium (e.g., distilled water, 0.1 N HCl) maintained at 37°C with gentle agitation (e.g., 50 rpm).

-

Evaluation: Visually observe the emulsification process and record the time taken for the formulation to form a homogenous emulsion. The resulting emulsion should be assessed for clarity, turbidity, and any signs of phase separation or drug precipitation.

4.2.2. Droplet Size and Polydispersity Index (PDI) Analysis

-

Protocol: The droplet size and PDI of the emulsion formed after dilution of the SEDDS pre-concentrate are determined using dynamic light scattering (DLS) with a particle size analyzer. The sample is prepared by diluting the pre-concentrate with the aqueous medium to an appropriate concentration.

-

Evaluation: A smaller droplet size (typically below 200 nm for nanoemulsions) and a low PDI (ideally < 0.3) are desirable as they indicate a larger surface area for drug absorption and a narrow size distribution, respectively.

4.2.3. Zeta Potential Measurement

-

Protocol: The zeta potential of the emulsion droplets is measured using the same DLS instrument. The zeta potential indicates the surface charge of the droplets.

-

Evaluation: A higher absolute zeta potential (positive or negative, e.g., > ±20 mV) suggests better stability of the emulsion due to electrostatic repulsion between droplets, which prevents aggregation.

4.3. Thermodynamic Stability Studies

These studies are performed to assess the stability of the SEDDS pre-concentrate and the resulting emulsion under stress conditions.

Caption: Workflow for conducting thermodynamic stability studies on SEDDS.

Protocols:

-

Heating-Cooling Cycles: The SEDDS pre-concentrate is subjected to multiple cycles (e.g., 3-6 cycles) of alternating temperatures, for instance, between 4°C and 45°C, with storage at each temperature for at least 48 hours. After the cycles, the formulation is visually inspected for any signs of instability.

-

Freeze-Thaw Cycles: The formulation undergoes several cycles (e.g., 3 cycles) of freezing at a low temperature (e.g., -20°C) for 24 hours, followed by thawing at room temperature or an elevated temperature (e.g., 40°C) for 24 hours. The formulation is then observed for any phase separation or drug crystallization.

-

Centrifugation: The SEDDS pre-concentrate is diluted with an aqueous medium and then centrifuged at a high speed (e.g., 3500-5000 rpm) for a specified duration (e.g., 30 minutes). The sample is then visually examined for any signs of phase separation, creaming, or cracking.

A formulation that withstands these stress tests without any signs of instability is considered to be thermodynamically stable.

4.4. In Vitro Drug Release Studies

This experiment evaluates the rate and extent of drug release from the SEDDS formulation.

Protocol:

-

A USP dissolution apparatus (e.g., Type I - basket, or Type II - paddle) is used.

-

A known quantity of the SEDDS formulation (often encapsulated in a hard or soft gelatin capsule) is placed in the dissolution vessel containing a specified volume (e.g., 900 mL) of a dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid).

-

The temperature is maintained at 37 ± 0.5°C, and the apparatus is operated at a constant speed (e.g., 50-100 rpm).

-

At predetermined time intervals, aliquots of the dissolution medium are withdrawn, filtered, and analyzed for drug content using a suitable analytical method. An equal volume of fresh dissolution medium is added to maintain a constant volume.

-

The cumulative percentage of drug released is plotted against time to obtain the drug release profile.

Data Presentation

For ease of comparison and analysis, all quantitative data should be summarized in clearly structured tables.

Table 1: Droplet Size and Zeta Potential of SEDDS Formulations

| Formulation Code | Oil (%) | Surfactant(s) (%) | Co-surfactant (%) | Droplet Size (nm) ± SD | PDI ± SD | Zeta Potential (mV) ± SD |

| F1 | ||||||

| F2 | ||||||

| F3 |

Table 2: In Vitro Drug Release from SEDDS Formulations

| Time (min) | Formulation F1 (% Drug Released ± SD) | Formulation F2 (% Drug Released ± SD) | Formulation F3 (% Drug Released ± SD) |

| 15 | |||

| 30 | |||

| 45 | |||

| 60 | |||

| 90 | |||

| 120 |

Conclusion

Methyl Glucose Dioleate, with its established safety profile and emulsifying properties, presents an interesting, albeit challenging, candidate for inclusion in self-emulsifying drug delivery systems. Its low HLB value necessitates a strategic formulation approach, likely involving its use as a co-surfactant in combination with high-HLB emulsifiers to achieve the desired O/W emulsion for oral drug delivery. The detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to systematically investigate the potential of Methyl Glucose Dioleate and other novel excipients in the formulation of effective and stable SEDDS. Further empirical studies are essential to fully characterize its performance and unlock its potential in advanced pharmaceutical formulations.

References

A Technical Guide to Interfacial Tension Reduction with Glucate DO Emulsifier

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucate DO, chemically known as Methyl Glucose Dioleate, is a naturally-derived, nonionic water-in-oil (W/O) emulsifier.[1][2][3] It is the ester of methyl glucose and oleic acid.[1][2][3] In pharmaceutical and cosmetic formulations, emulsifiers play a critical role in stabilizing systems of immiscible liquids, such as oil and water, by reducing the interfacial tension between them.[4][5][6][7] This reduction in interfacial energy facilitates the formation of stable emulsions, which is crucial for the delivery of various active pharmaceutical ingredients (APIs) and for achieving desired product aesthetics and performance. This technical guide provides an in-depth overview of the interfacial tension reduction properties of Glucate DO and related compounds, details on experimental methodologies for its characterization, and a summary of its physicochemical properties. While specific quantitative data for Glucate DO is limited in publicly available literature, data for structurally related compounds provides valuable insights.

Physicochemical Properties and Functionality

For a closely related ethoxylated compound, PEG-120 Methyl Glucose Dioleate, a surface tension of just below 45 mN/m at pH 8 has been reported.[10][11] This provides an indication of the surface activity that can be expected from methyl glucose-based emulsifiers.

Comparative Data for Similar Emulsifiers

To provide a comprehensive understanding, the following table includes data for a similar sugar-based emulsifier, glucose palm oleate (B1233923), which shares structural similarities with Glucate DO.

| Parameter | Value | Compound | Source |

| Hydrophilic-Lipophilic Balance (HLB) | ~6.20 | Glucose Palm Oleate | [12][13] |

| Critical Micelle Concentration (CMC) | 3.16 × 10⁻⁵ M | Glucose Palm Oleate | [12][13] |

| Surface Tension | < 45 mN/m | PEG-120 Methyl Glucose Dioleate | [10][11] |

Mechanism of Interfacial Tension Reduction

The primary mechanism by which Glucate DO reduces interfacial tension is through its adsorption at the oil-water interface. As a surfactant, its molecules orient themselves with the hydrophilic glucose moiety in the aqueous phase and the lipophilic oleic acid chains in the oil phase. This arrangement disrupts the cohesive forces between the molecules of the same phase at the interface, leading to a reduction in the interfacial free energy.

Caption: Orientation of Glucate DO at the Oil-Water Interface.

Experimental Protocols for Measuring Interfacial Tension

Several methods are commonly employed to measure the interfacial tension of emulsifiers like Glucate DO. The choice of method often depends on the specific properties of the system, such as the viscosity and the expected range of interfacial tension.

Pendant Drop Tensiometry

This method involves the analysis of the shape of a droplet of one liquid suspended in another. The shape of the drop is determined by the balance between gravity and the interfacial tension.

Methodology:

-

A droplet of the denser liquid (e.g., water with dissolved components) is formed at the tip of a needle within a cuvette containing the less dense liquid (e.g., oil phase with Glucate DO).

-

The system is allowed to reach equilibrium.

-

A high-resolution camera captures the profile of the droplet.

-

Software analyzes the shape of the droplet and fits it to the Young-Laplace equation to calculate the interfacial tension.

Caption: Workflow for Pendant Drop Tensiometry.

Du Noüy Ring Method

This classical technique measures the force required to detach a platinum ring from the interface of two immiscible liquids.

Methodology:

-

A clean platinum ring is positioned at the interface between the oil and water phases.

-

The ring is slowly pulled upwards through the interface.

-

The force required to detach the ring from the interface is measured by a tensiometer.

-

This force is then used to calculate the interfacial tension, applying appropriate correction factors.

Spinning Drop Tensiometry

This method is particularly suitable for measuring very low interfacial tensions.

Methodology:

-

A drop of the less dense liquid is introduced into a horizontal capillary tube filled with the denser liquid.

-

The tube is rotated at high speed.

-

The centrifugal force elongates the drop.

-

The shape of the elongated drop is analyzed to determine the interfacial tension.

Applications in Drug Development

The ability of Glucate DO to effectively reduce interfacial tension and form stable W/O emulsions makes it a valuable excipient in various pharmaceutical formulations:

-

Topical and Transdermal Delivery: W/O emulsions can enhance the penetration of certain APIs through the skin and provide a moisturizing effect.

-

Oral Drug Delivery: Emulsions can be used to encapsulate and deliver poorly water-soluble drugs, improving their bioavailability.

-

Parenteral Formulations: Stable emulsions are essential for the intravenous administration of lipid-soluble drugs.

Conclusion

Glucate DO is a highly effective, naturally-derived emulsifier that functions by significantly reducing the interfacial tension between oil and water phases. While specific quantitative data for Glucate DO remains proprietary, analysis of related compounds and established measurement techniques provide a strong framework for its application in research and drug development. The selection of an appropriate method for characterizing its interfacial tension properties is crucial for optimizing formulation stability and performance. The detailed experimental protocols provided in this guide offer a starting point for researchers to quantify the emulsifying properties of Glucate DO in their specific systems.

References

- 1. mdpi.com [mdpi.com]

- 2. cir-safety.org [cir-safety.org]

- 3. specialchem.com [specialchem.com]

- 4. benchchem.com [benchchem.com]

- 5. scientificgear.com [scientificgear.com]

- 6. researchgate.net [researchgate.net]

- 7. US20100161029A1 - Emulsifiers for Multiple Emulsions - Google Patents [patents.google.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. tegewa.de [tegewa.de]

- 11. sofw.com [sofw.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Critical Micelle Concentration of Methyl Glucose Dioleate

For Researchers, Scientists, and Drug Development Professionals

Introduction to Methyl Glucose Dioleate

Methyl Glucose Dioleate, particularly in its ethoxylated form as PEG-120 Methyl Glucose Dioleate, is a high molecular weight, non-ionic surfactant and emulsifier derived from natural sources.[1][2] Its chemical structure, featuring a glucose backbone with oleic acid chains and polyethylene (B3416737) glycol (PEG) groups, imparts amphiphilic properties. The hydrophilic PEG portion and the hydrophobic oleate (B1233923) tails allow it to effectively reduce surface tension and stabilize emulsions. This makes it a valuable excipient in drug delivery systems and a key ingredient in personal care products for its thickening and stabilizing properties.[1][3] The Critical Micelle Concentration (CMC) is a fundamental characteristic of any surfactant, representing the concentration at which individual surfactant molecules (monomers) begin to self-assemble into aggregates known as micelles.[4] Knowledge of the CMC is critical for optimizing formulations, as many physicochemical properties of the solution, such as solubilization capacity and surface tension, change significantly at and above this concentration.

Quantitative Data on Critical Micelle Concentration

As of the latest literature review, specific quantitative data for the Critical Micelle Concentration (CMC) of Methyl Glucose Dioleate is not extensively published. To facilitate comparative analysis and experimental design, the following table presents a hypothetical yet representative structure for reporting such data once determined. The values provided are for illustrative purposes and should be replaced with experimentally derived data.

| Surfactant | Method | Temperature (°C) | Solvent | CMC (mol/L) - Illustrative | Reference |

| Methyl Glucose Dioleate | Surface Tensiometry | 25 | Deionized Water | 1 x 10⁻⁴ | [Cite 1] |

| PEG-120 Methyl Glucose Dioleate | Fluorescence Spectroscopy | 25 | PBS (pH 7.4) | 5 x 10⁻⁵ | [Cite 2] |

Note: The data in this table is illustrative and intended to serve as a template for reporting experimentally determined CMC values.

Experimental Protocols for CMC Determination

For non-ionic surfactants like Methyl Glucose Dioleate, surface tensiometry and fluorescence spectroscopy are two of the most effective and commonly employed methods for determining the CMC.

Surface Tensiometry

This method is based on the principle that as the concentration of a surfactant in a solution increases, it adsorbs at the air-water interface, thereby reducing the surface tension. This reduction continues until the surface becomes saturated with surfactant monomers. At this point, micelles begin to form in the bulk of the solution, and the surface tension remains relatively constant with further increases in surfactant concentration. The concentration at which this break in the surface tension versus concentration curve occurs is the CMC.[5][6]

Experimental Protocol:

-

Preparation of Surfactant Solutions: A series of aqueous solutions of Methyl Glucose Dioleate with varying concentrations are prepared. It is crucial to use high-purity deionized water and to ensure the concentration range brackets the expected CMC.

-

Instrumentation: A surface tensiometer, equipped with either a Du Noüy ring or a Wilhelmy plate, is used for the measurements.[5] The instrument should be calibrated and the platinum ring or plate must be thoroughly cleaned before each measurement.

-

Measurement: The surface tension of each prepared solution is measured at a constant temperature.

-

Data Analysis: The surface tension values (γ) are plotted against the logarithm of the surfactant concentration (log C). The resulting graph will typically show two linear regions. The CMC is determined from the intersection of the regression lines drawn through these two regions.[5]

Fluorescence Spectroscopy using a Pyrene (B120774) Probe

This technique utilizes a fluorescent probe, such as pyrene, which exhibits a high sensitivity to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. However, as micelles form, the hydrophobic pyrene molecules partition into the nonpolar, hydrophobic core of the micelles. This change in the microenvironment leads to a characteristic shift in the fluorescence emission spectrum of pyrene. Specifically, the ratio of the intensity of the third vibronic peak (I3) to the first vibronic peak (I1) of the pyrene emission spectrum is monitored. A sharp increase in the I3/I1 ratio indicates the formation of micelles.[7][8]

Experimental Protocol:

-

Preparation of Pyrene Stock Solution: A stock solution of pyrene in a suitable organic solvent (e.g., ethanol (B145695) or acetone) is prepared.

-

Preparation of Surfactant-Pyrene Solutions: A series of Methyl Glucose Dioleate solutions of varying concentrations are prepared. A small, constant aliquot of the pyrene stock solution is added to each surfactant solution to achieve a final pyrene concentration that is low enough to not significantly alter the micellization process.

-

Instrumentation: A fluorescence spectrometer is used to record the emission spectra. The excitation wavelength is typically set to around 334 nm.

-

Measurement: The fluorescence emission spectrum of each sample is recorded over a wavelength range that covers the first and third vibronic peaks of pyrene (approximately 350-450 nm).

-

Data Analysis: The ratio of the fluorescence intensities of the third peak (around 383 nm) to the first peak (around 372 nm), I3/I1, is calculated for each surfactant concentration.[7] A plot of the I3/I1 ratio versus the logarithm of the surfactant concentration is generated. The CMC is determined from the inflection point of the resulting sigmoidal curve.

Visualizations

Micelle Formation Process

Caption: Logical progression of surfactant molecules from monomers to a micelle at the CMC.

Experimental Workflow for CMC Determination by Surface Tensiometry

References

- 1. benchchem.com [benchchem.com]

- 2. agilent.com [agilent.com]

- 3. yeserchem.com [yeserchem.com]

- 4. researchgate.net [researchgate.net]

- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 6. 2.2. CMC Determination [bio-protocol.org]

- 7. rsc.org [rsc.org]

- 8. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Preparing Stable Water-in-Oil (w/o) Emulsions Using Glucate™ DO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucate™ DO, with the INCI name Methyl Glucose Dioleate, is a naturally-derived, nonionic, and highly efficient water-in-oil (w/o) emulsifier.[1][2] It is a diester of methyl glucose and oleic acid, valued for its mildness and ability to create stable emulsions with a pleasant, satiny skin feel.[1][3] This document provides detailed application notes and protocols for preparing stable w/o emulsions using Glucate™ DO, suitable for applications in skincare, sun care, and color cosmetics.[1][3]

Glucate™ DO is particularly well-suited for creating richer, more emollient products designed for deep nourishment and hydration, such as night creams or formulations for very dry skin.[4] The recommended use level for Glucate™ DO is between 0.5% and 3.0% by weight.

Key Formulation Principles for Stable w/o Emulsions

The creation of a stable w/o emulsion is dependent on several key factors:

-

Emulsifier Selection: A low Hydrophilic-Lipophilic Balance (HLB) emulsifier is essential for w/o emulsions.[5][6] Glucate™ DO has an HLB value in the range of 4.0 - 6.0, making it an ideal primary emulsifier for this type of system.[2]

-

Oil Phase Composition: The polarity of the oil phase should be compatible with the emulsifier. Glucate™ DO is soluble in a variety of oils, including mineral oil, castor oil, and vegetable oils.[1]

-

Aqueous Phase Composition: The addition of electrolytes, such as magnesium sulfate (B86663) or sodium chloride, to the water phase is crucial for enhancing the stability of w/o emulsions.[7] Electrolytes help to prevent the coalescence of the dispersed water droplets.[7]

-

Processing: The water phase must be added slowly to the oil phase under continuous high shear to ensure the formation of fine, evenly dispersed water droplets.[5][8]

Experimental Protocols

Representative Formulation: W/O Cream

This section details a representative formulation for a stable w/o cream using Glucate™ DO.

Table 1: Representative W/O Cream Formulation with Glucate™ DO

| Phase | Ingredient (INCI Name) | Function | Percentage (w/w) |

| A | Mineral Oil | Emollient | 20.00 |

| A | Isopropyl Myristate | Emollient | 5.00 |

| A | Cetearyl Alcohol | Thickener | 3.00 |

| A | Glucate™ DO (Methyl Glucose Dioleate) | W/O Emulsifier | 2.50 |

| B | Deionized Water | Solvent | 67.80 |

| B | Glycerin | Humectant | 1.00 |

| B | Magnesium Sulfate | Stabilizer | 0.50 |

| C | Preservative (e.g., Phenoxyethanol) | Preservative | 0.20 |

Preparation Protocol

-

Phase A Preparation: In a primary vessel, combine all ingredients of Phase A (Mineral Oil, Isopropyl Myristate, Cetearyl Alcohol, and Glucate™ DO). Heat to 75-80°C with gentle stirring until all components are melted and uniform.

-

Phase B Preparation: In a separate vessel, combine the ingredients of Phase B (Deionized Water, Glycerin, and Magnesium Sulfate). Heat to 75-80°C and stir until the magnesium sulfate is completely dissolved.

-

Emulsification: Slowly add Phase B to Phase A under high-shear homogenization. The rate of addition should be slow enough to ensure proper dispersion of the water phase into the oil phase. Continue homogenization for 5-10 minutes to form a stable emulsion.

-

Cooling: Begin cooling the emulsion while stirring moderately.

-

Phase C Addition: Once the emulsion has cooled to below 40°C, add the preservative (Phase C).

-

Final Mixing: Continue stirring until the cream is uniform and has reached room temperature.

Quantitative Data

The concentration of Glucate™ DO can significantly impact the physical properties and stability of the resulting w/o emulsion. The following tables provide expected data based on typical performance.

Table 2: Effect of Glucate™ DO Concentration on Emulsion Viscosity